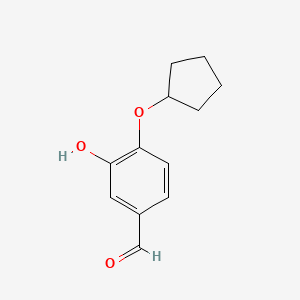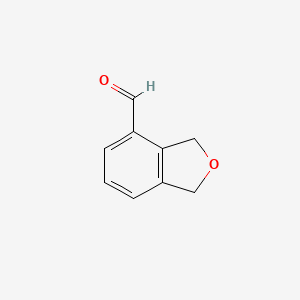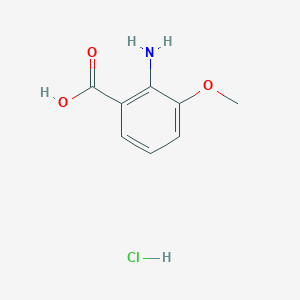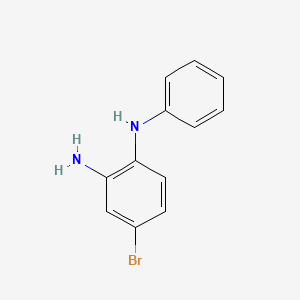
1,5-Pentanediol, monoacetate
Descripción general
Descripción
1,5-Pentanediol, monoacetate is an organic compound derived from 1,5-pentanediol It is a colorless, viscous liquid that is used in various industrial applications, including as a plasticizer and in the production of polyesters and polyurethanes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Pentanediol, monoacetate can be synthesized through the esterification of 1,5-pentanediol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where 1,5-pentanediol and acetic acid are fed into a reactor containing a suitable catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously removed and purified through distillation. This method ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Pentanediol, monoacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to 1,5-pentanediol and acetic acid in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Hydrolysis: 1,5-Pentanediol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
1,5-Pentanediol, monoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of plasticizers, polyesters, and polyurethanes, contributing to the development of sustainable materials.
Mecanismo De Acción
The mechanism of action of 1,5-pentanediol, monoacetate involves its ability to undergo esterification and hydrolysis reactions. The ester bond in the compound can be cleaved under acidic or basic conditions, releasing 1,5-pentanediol and acetic acid. This property makes it useful in various chemical processes where controlled release of these components is desired.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Butanediol, monoacetate
- 1,6-Hexanediol, monoacetate
- 1,5-Pentanediol
Comparison
1,5-Pentanediol, monoacetate is unique due to its specific chain length and ester functionality, which impart distinct physical and chemical properties. Compared to 1,4-butanediol, monoacetate and 1,6-hexanediol, monoacetate, it offers a balance between flexibility and rigidity in polymer applications. Additionally, its synthesis from renewable sources makes it a more sustainable option compared to its analogs.
Propiedades
IUPAC Name |
acetic acid;pentane-1,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2.C2H4O2/c6-4-2-1-3-5-7;1-2(3)4/h6-7H,1-5H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWWTIJYHAUIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80797320 | |
| Record name | Acetic acid--pentane-1,5-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80797320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68750-23-2 | |
| Record name | Acetic acid--pentane-1,5-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80797320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl naphtho[2,1-d]thiazole-2-carboxylate](/img/structure/B3279026.png)





![4-amino-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B3279079.png)

![3-(4-bromophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3279108.png)




